molecular formula C17H15NO2 B3058973 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone CAS No. 93315-84-5

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

Cat. No. B3058973
CAS RN: 93315-84-5
M. Wt: 265.31 g/mol
InChI Key: OFSRUDXIZVZVAD-UHFFFAOYSA-N
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Description

“1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone”, has been found1. This compound has an empirical formula of C15H14O3 and a molecular weight of 242.271.



Synthesis Analysis

There is no specific information available on the synthesis of “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone”. However, a related compound, a series of 1,2,3-triazole-linked pyrazoline analogues, were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid medium2.



Molecular Structure Analysis

The molecular structure of “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone” is not readily available. However, the related compound “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” has a SMILES string representation of O=C©C1=C(O)C=CC(OCC2=CC=CC=C2)=C11.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone”. However, a related compound, a series of 1,2,3-triazole-linked pyrazoline analogues, were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid medium2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone” are not readily available. However, a related compound, “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone”, is a solid at room temperature4.


Scientific Research Applications

Antimicrobial Activity

  • Synthesis and antimicrobial properties : 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone and its derivatives have been synthesized for evaluating their potential antimicrobial activities. These compounds have shown significant antibacterial and antifungal properties, making them of interest in the development of new antimicrobial agents (Nagarapu & Pingili, 2014).

Synthesis and Characterization

  • Efficient synthesis methods : Research has focused on developing efficient synthesis methods for bis(1H-indol-3-yl)ethanones, highlighting their potential in various scientific applications. These synthesis methods offer advantages like short reaction times and high yields, underscoring their industrial and research relevance (Mosslemin & Movahhed, 2012).

Biological Evaluation

  • Anti-inflammatory and analgesic properties : Derivatives of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies contribute to the understanding of their potential therapeutic applications in treating inflammation and pain (Rehman, Saini, & Kumar, 2022).

Neuroprotective Agents

  • Treatment of neurodegenerative diseases : Some indole derivatives, including 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone, have been studied for their potential as neuroprotective agents. They exhibit properties like binding to the NMDA receptor and antioxidant capabilities, making them candidates for treating neurodegenerative diseases (Buemi et al., 2013).

Molecular Modeling Studies

  • COX-2 enzyme inhibition : Molecular modeling studies have been conducted on 1-(1H-indol-1-yl)ethanone derivatives, including 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone, to evaluate their effects on the COX-2 enzyme. This research is significant for the development of new nonsteroidal anti-inflammatory drugs (Kumar et al., 2022).

Safety And Hazards

Future Directions

The future directions for “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone” are not known. However, it’s worth noting that the compound is being sold for research purposes7, suggesting that it may have potential applications in scientific research.


Please note that this information is based on the available data and there may be additional information that is not included here. Always consult with a qualified professional or refer to the appropriate safety data sheets (SDS) for complete information.


properties

IUPAC Name

1-(5-phenylmethoxy-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12(19)16-10-18-17-8-7-14(9-15(16)17)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSRUDXIZVZVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627907
Record name 1-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

CAS RN

93315-84-5
Record name 1-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner similar to that described in Reference example 1, 5-benzyloxyindole was reacted with DMA/POCl3 to give 3-acetyl-5-benzyloxyindole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DMA POCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WP Deng, G Nam, J Fan, KL Kirk - The Journal of Organic …, 2003 - ACS Publications
Tryptamines disubstituted at the β-position with fluorine have been synthesized as part of our research program to study the effects of fluorine substitution on the biological activities of …
Number of citations: 21 pubs.acs.org

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